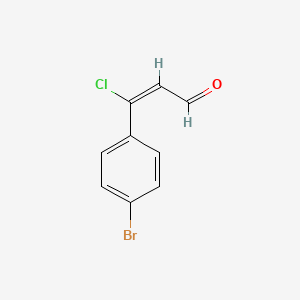

(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde

Description

BenchChem offers high-quality (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-3-chloroprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEIVZSKOZFHRN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C\C=O)/Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14063-78-6 | |

| Record name | 4-Bromo.-β.-chlorocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of Bromophenyl Propenal Compounds: A Technical Guide for Drug Discovery and Development

Introduction: The Emerging Significance of Bromophenyl Propenal Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with diverse biological activities is a paramount objective. Among the myriad of chemical entities, bromophenyl propenal compounds, a class of substituted α,β-unsaturated aldehydes, have emerged as a compelling area of investigation for researchers, scientists, and drug development professionals. These compounds, structurally related to the well-studied chalcones and cinnamaldehydes, possess a unique combination of a reactive propenal moiety and a bromine-substituted phenyl ring, which confers a distinct and often potent pharmacological profile.

The presence of the bromine atom, a halogen, significantly influences the lipophilicity, metabolic stability, and binding interactions of the molecule with biological targets. This, coupled with the electrophilic nature of the α,β-unsaturated aldehyde, creates a pharmacophore capable of interacting with a wide array of cellular components, including enzymes and signaling proteins. Consequently, bromophenyl propenal derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties.

This in-depth technical guide provides a comprehensive exploration of the potential applications of bromophenyl propenal compounds. Moving beyond a superficial overview, this document delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature. It is designed to serve as a valuable resource for researchers seeking to harness the therapeutic potential of this intriguing class of molecules.

Chemical Landscape and Synthetic Strategies

The core structure of a bromophenyl propenal is a propenal (acrolein) molecule substituted with a bromophenyl group. The position of the bromine atom on the phenyl ring (ortho, meta, or para) and any substitutions on the propenal backbone give rise to a diverse family of compounds with varying physicochemical and biological properties. The most studied derivatives are the bromo-substituted cinnamaldehydes (3-phenyl-2-propenals).

Key Synthetic Methodologies

The synthesis of bromophenyl propenal compounds can be approached through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Claisen-Schmidt Condensation: A Cornerstone for Cinnamaldehyde Synthesis

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of α,β-unsaturated aldehydes and ketones.[1][2][3][4][5] It involves the base-catalyzed reaction of an aromatic aldehyde (lacking α-hydrogens) with an aliphatic aldehyde or ketone (possessing α-hydrogens).[1][2][3][4][5] For the synthesis of bromophenyl propenals, a substituted bromobenzaldehyde is reacted with acetaldehyde.

Experimental Protocol: Synthesis of 4-Bromocinnamaldehyde via Claisen-Schmidt Condensation

This protocol provides a step-by-step method for the synthesis of 4-bromocinnamaldehyde from 4-bromobenzaldehyde and acetaldehyde.

Materials:

-

4-Bromobenzaldehyde

-

Acetaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromobenzaldehyde in 100 mL of ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add a solution of 5.0 g of sodium hydroxide in 50 mL of distilled water with continuous stirring.

-

Acetaldehyde Addition: While maintaining the temperature below 10 °C, add 5.0 mL of acetaldehyde dropwise from a dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.

-

Neutralization and Extraction: Neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of approximately 7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with distilled water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

2. Synthesis of α-Bromocinnamaldehyde

The synthesis of α-bromocinnamaldehyde, where the bromine is on the propenal backbone, typically involves the bromination of cinnamaldehyde followed by dehydrobromination.[6]

Experimental Protocol: Synthesis of α-Bromocinnamaldehyde

This protocol details the synthesis of α-bromocinnamaldehyde from cinnamaldehyde.

Materials:

-

Cinnamaldehyde

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Sodium carbonate

-

Phase transfer catalyst (e.g., a quaternary ammonium salt)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Bromination: Dissolve 13.2 g (0.1 mol) of cinnamaldehyde in 100 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath. Slowly add 16.0 g (0.1 mol) of bromine dropwise with stirring, maintaining the temperature below 5 °C. After the addition is complete, continue stirring for 30 minutes. This will form 2,3-dibromo-3-phenylpropionaldehyde.

-

Elimination: To the reaction mixture, add a solution of 15.9 g (0.15 mol) of sodium carbonate in 50 mL of water and a catalytic amount of a phase transfer catalyst.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4 hours.

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude α-bromocinnamaldehyde.

-

Purification: The crude product can be purified by recrystallization from ethanol.

Potential Therapeutic Applications

The unique chemical structure of bromophenyl propenal compounds translates into a diverse range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A growing body of evidence suggests that bromophenyl propenal derivatives possess significant anticancer properties.[2][7][8][9][10] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis.[2][7][8][10]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Cinnamaldehyde and its derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[2][10] One of the critical pathways implicated is the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival.[11] Cinnamaldehyde has been reported to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[2]

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, by interfering with the function of key cell cycle regulatory proteins.[2]

Caption: Multifaceted antimicrobial mechanism of bromophenyl propenal compounds.

Table 2: Antimicrobial Activity of Bromocinnamaldehyde Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 50 | [1][12] |

| 4-Bromocinnamaldehyde | Vibrio harveyi | 50 | [1] |

| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | [1][12] |

| 4-Chlorocinnamaldehyde | Vibrio harveyi | 50 | [1] |

| 4-Bromocinnamaldehyde | Uropathogenic Escherichia coli | 400 | [8] |

| 4-Chlorocinnamaldehyde | Uropathogenic Escherichia coli | 200 | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a compound against a bacterial strain. [1] Materials:

-

Test compound (e.g., a bromophenyl propenal derivative)

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Luria-Bertani broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

-

Pipettes and sterile tips

Procedure:

-

Preparation of Inoculum: Grow the bacterial strain overnight in the appropriate broth medium at the optimal temperature. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth medium without inoculum).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Alternatively, the absorbance at 600 nm can be measured using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Bromophenyl propenal compounds have shown potential as anti-inflammatory agents by modulating key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor NF-κB is a central regulator of the inflammatory response. [13][14][15][16]Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. [17]This inhibition is thought to be mediated, at least in part, by the compound's antioxidant properties and its ability to interfere with upstream signaling kinases like IKK. [17]

Conclusion and Future Directions

Bromophenyl propenal compounds represent a promising class of molecules with a rich and diverse pharmacological profile. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery and development.

The future of research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromophenyl propenal scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to gain a more comprehensive understanding of their therapeutic effects.

-

In Vivo Efficacy and Safety Profiling: Rigorous evaluation of the most promising lead compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

-

Development of Novel Formulations: Exploration of advanced drug delivery systems to enhance the bioavailability and targeted delivery of bromophenyl propenal compounds.

References

-

Organic Syntheses Procedure. p-BROMOBENZALDEHYDE. Available from: [Link].

-

Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC. Available from: [Link].

- CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents.

-

Subinhibitory concentrations of Cinnamaldehyde interfere with quorum sensing | Request PDF. Available from: [Link].

-

lines ic50 values: Topics by Science.gov. Available from: [Link].

-

IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic... | Download Scientific Diagram. Available from: [Link].

-

Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC. Available from: [Link].

-

2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available from: [Link].

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC. Available from: [Link].

-

Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Available from: [Link].

-

Suppression of Age-Related Inflammatory NF-kappaB Activation by Cinnamaldehyde. Available from: [Link].

- US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents.

-

Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - NIH. Available from: [Link].

-

Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC. Available from: [Link].

-

Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC. Available from: [Link].

-

MTT assay of cytotoxicity associated with various concentrations of... - ResearchGate. Available from: [https://www.researchgate.net/figure/MTT-assay-of-cytotoxicity-associated-with-various-concentrations-of-TBEV-in-A549-cells_fig1_376481681]([Link] cytotoxicity-associated-with-various-concentrations-of-TBEV-in-A549-cells_fig1_376481681).

-

Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde - ResearchGate. Available from: [Link].

-

Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - MDPI. Available from: [Link].

- US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents.

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.

-

MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities.. Available from: [Link].

-

Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant - MDPI. Available from: [Link].

-

Effect of cinnamaldehyde on NF-jB activation. (A) Western blot was... - ResearchGate. Available from: [Link].

-

Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available from: [Link].

-

Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 - MDPI. Available from: [Link].

-

Synthesis of 3-bromobenzaldehyde - PrepChem.com. Available from: [Link].

-

Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - Frontiers. Available from: [Link].

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link].

-

Claisen-Schmidt-Condensation.pdf - CUTM Courseware. Available from: [Link].

-

Synthesis, X-ray crystal structure and antimicrobial activity of phosphorylated derivatives of α-bromocinnamaldehyde - DOI. Available from: [Link].

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - MDPI. Available from: [Link].

-

Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 | - YouTube. Available from: [Link].

-

Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link].

-

can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr . : r/chemistry. Available from: [Link].

-

(a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... - ResearchGate. Available from: [Link].

-

MTT (Assay protocol - Protocols.io. Available from: [Link].

-

Claisen-Schmidt Condensation. Available from: [Link].

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PubMed Central. Available from: [Link].

-

Cinnamaldehyde supplementation inhibits the activation of NF-κB in... - ResearchGate. Available from: [Link].

Sources

- 1. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. praxilabs.com [praxilabs.com]

- 4. youtube.com [youtube.com]

- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]

- 7. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Blocks: A Technical Guide to 3-Haloacrylaldehydes as Synthetic Precursors

In the intricate world of organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, 3-haloacrylaldehydes have emerged as powerful and adaptable precursors, offering a gateway to a diverse array of complex molecular architectures. Their unique combination of an electrophilic aldehyde, a reactive carbon-carbon double bond, and a tunable carbon-halogen bond makes them invaluable assets in the synthetic chemist's toolbox, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 3-haloacrylaldehydes for researchers, scientists, and professionals in drug development.

The Art of Synthesis: Crafting the 3-Haloacrylaldehyde Scaffold

The synthetic utility of 3-haloacrylaldehydes is intrinsically linked to their efficient and reliable preparation. The Vilsmeier-Haack reaction stands as a cornerstone methodology for the synthesis of these valuable intermediates.[1][2] This formylation reaction, which employs a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), provides a direct route to 3-chloroacrylaldehydes from activated methylene compounds.[1][2]

The causality behind this choice of reagents lies in the generation of the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the key formylating species. This electrophile is highly reactive towards electron-rich substrates, enabling the introduction of the formyl group and the halogen in a single transformation.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: General mechanism of the Vilsmeier-Haack reaction for the synthesis of 3-chloroacrylaldehydes.

A detailed protocol for a Vilsmeier-Haack type reaction to generate a related malonaldehyde derivative, which showcases the practical steps involved, is described in the synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.[2] While not a direct synthesis of a simple 3-haloacrylaldehyde, the principles are analogous.

Experimental Protocol: Synthesis of a Malonaldehyde Derivative via Vilsmeier-Haack Reaction [2]

-

Reagent Preparation: To N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with stirring, maintaining the temperature below 5 °C.

-

Substrate Addition: After the addition is complete, slowly add the 3H-indole substrate (2.18 g, 7.6 mmol).

-

Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.

-

Work-up: Pour the resulting solution into ice-cooled water and basify with aqueous NaOH solution to a pH of 8-9.

-

Isolation: Collect the resulting precipitate by filtration, dry in air, and recrystallize from ethanol to yield the desired product.

For the synthesis of 3-bromoacrylaldehydes, alternative methods involving the bromination of acrolein derivatives can be employed. A general procedure for the bromination of α,β-unsaturated acids, which can be adapted, involves the use of bromine in a suitable solvent.[3]

The Reactive Trifecta: Exploiting the Functionality of 3-Haloacrylaldehydes

The synthetic potential of 3-haloacrylaldehydes stems from the interplay of its three key functional groups: the aldehyde, the double bond, and the vinyl halide. This "reactive trifecta" allows for a wide range of transformations, making them highly sought-after precursors.

Nucleophilic Substitution: A Gateway to Functionalized Enals

The vinyl halide moiety in 3-haloacrylaldehydes is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups at the β-position. Reactions with amines, for instance, lead to the formation of 3-aminoacrylaldehydes, which are themselves valuable intermediates.

The mechanism of this vinylic nucleophilic substitution typically proceeds through an addition-elimination pathway. The nucleophile attacks the β-carbon, leading to a tetrahedral intermediate, which then eliminates the halide ion to afford the substituted product. The electron-withdrawing nature of the adjacent aldehyde group facilitates this process by stabilizing the negative charge in the intermediate.

Diagram: Nucleophilic Substitution on 3-Haloacrylaldehydes

Caption: General mechanism of nucleophilic substitution on 3-haloacrylaldehydes.

A representative procedure for the reaction of a related chlorinated compound with anilines demonstrates the conditions often employed for such transformations.[4]

Experimental Protocol: Nucleophilic Substitution with Aniline [4]

-

Reaction Setup: In a suitable flask, dissolve the 4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol) and the desired substituted aniline (2.5 mmol) in methanol (20 mL).

-

Reaction: Stir the mixture at room temperature for 30-45 minutes.

-

Isolation: Filter the precipitated solid and recrystallize from a methanol-water mixture to obtain the pure product.

Cycloaddition Reactions: Building Rings with Precision

The conjugated π-system of 3-haloacrylaldehydes makes them excellent partners in cycloaddition reactions, most notably the Diels-Alder reaction.[5] In these [4+2] cycloadditions, the 3-haloacrylaldehyde acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing aldehyde group and the halogen atom activates the double bond, enhancing its reactivity as a dienophile.

The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via an endo transition state, which can be rationalized by secondary orbital interactions. This allows for the predictable construction of complex stereochemistry in the resulting cyclic products.

Diagram: Diels-Alder Reaction of a 3-Haloacrylaldehyde

Caption: General representation of a Diels-Alder reaction involving a 3-haloacrylaldehyde.

The reaction of furan with 3-bromo-1-phenylprop-2-ynone, a related α,β-unsaturated carbonyl compound, highlights the feasibility of such cycloadditions.[5]

Applications in Drug Development: From Simple Precursors to Complex Therapeutics

The true value of 3-haloacrylaldehydes is realized in their application as starting materials for the synthesis of biologically active molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals.

Synthesis of Pyrazoles: Core Scaffolds in Anti-inflammatory Drugs

Pyrazoles are a class of five-membered heterocyclic compounds that form the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[6] A common and efficient route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[7][8] 3-Haloacrylaldehydes serve as excellent precursors to the requisite 1,3-dicarbonyl functionality.

The synthesis of pyrazole from acrolein and hydrazine hydrate, which likely proceeds through a transient 3-substituted acrolein intermediate, exemplifies this powerful transformation.[8]

Experimental Protocol: Synthesis of Pyrazole from Acrolein and Hydrazine Hydrate [8]

-

Reaction Setup: Add acrolein to a solution of hydrazine hydrate in an organic solvent at a temperature between 20-60 °C to form 2-pyrazoline.

-

Oxidation: The resulting 2-pyrazoline can be oxidized directly or after isolation. Oxidation with chlorine or an alkali metal hypochlorite in an aqueous or aqueous-organic medium at 0-30 °C yields pyrazole.

The reported synthesis of Celecoxib involves the condensation of a 1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[6] Although not starting directly from a 3-haloacrylaldehyde, the 1,3-dione intermediate can be conceptually derived from such a precursor, highlighting the synthetic connection.

Construction of Quinolines: Building Blocks for Antimalarial Agents

Quinolines are another important class of heterocyclic compounds with a rich history in medicinal chemistry, most notably as the core of antimalarial drugs like chloroquine.[9] The synthesis of substituted quinolines can be achieved through various methods, and 3-haloacrylaldehydes can serve as versatile three-carbon synthons in these constructions. While direct synthesis of chloroquine from a simple 3-haloacrylaldehyde is not the standard route, the modification of the quinoline ring, including the introduction of halo substituents, is a key strategy in the development of new antimalarial agents to overcome drug resistance.[9][10] The synthesis of 3-halo chloroquine derivatives has been shown to be effective against chloroquine-resistant strains of P. falciparum.[9]

Conclusion

3-Haloacrylaldehydes represent a class of highly valuable and versatile synthetic precursors. Their facile synthesis, coupled with the rich and predictable reactivity of their constituent functional groups, provides a powerful platform for the construction of complex organic molecules. From nucleophilic substitutions to cycloaddition reactions, these building blocks offer chemists a reliable means to introduce functionality and build molecular complexity. Their utility is particularly evident in the synthesis of heterocyclic compounds, which form the bedrock of numerous therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of 3-haloacrylaldehydes in drug discovery and development is poised to expand, solidifying their role as indispensable tools in the art of chemical synthesis.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

- Google Patents. (1984). Process for the preparation of pyrazole.

-

Mus-Veteau, I. (2014). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 58(10), 5859–5867. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane and Tetrafluoroboric Acid. Retrieved from [Link]

-

ResearchGate. (2020). Diels–Alder reaction between furan with 3-bromo-1-phenylprop-2-ynone.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-193. Retrieved from [Link]

- Google Patents. (1990). Method of producing 3-bromobenzaldehyde.

-

ResearchGate. (2024). Effects of 3-halo chloroquine derivatives on the proliferation of CQ-susceptible and. Retrieved from [Link]

-

Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical study of the Diels–Alder reaction of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

PubMed Central. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(3), 324. Retrieved from [Link]

-

MDPI. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules, 26(14), 4287. Retrieved from [Link]

-

ResearchGate. (2022). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from [Link]

-

PubMed Central. (2009). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 19(21), 6072–6075. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. growingscience.com [growingscience.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

- 9. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde

Abstract: This technical guide provides a detailed examination of (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde, a halogenated α,β-unsaturated aldehyde with significant potential as a versatile intermediate in synthetic chemistry. We present its core physicochemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its chemical reactivity and potential applications. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering expert insights into the handling and utilization of this valuable chemical entity.

Compound Identification and Physicochemical Properties

(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde is a bespoke chemical building block characterized by a trifunctionalized three-carbon backbone. The molecule incorporates an aldehyde, a vinyl chloride, and a brominated aromatic ring, making it a highly valuable precursor for the synthesis of complex molecular architectures.

Key Identifiers

The fundamental properties and identifiers for this compound are summarized below. The molecular weight is calculated based on the most abundant isotopes.

| Identifier | Value |

| IUPAC Name | (2E)-3-(4-Bromophenyl)-3-chloroprop-2-enal |

| Chemical Formula | C₉H₆BrClO |

| Molecular Weight | 245.49 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=C/C=O)Cl)Br |

| InChI Key | (Predicted) ZVCSHFLCOHDVSE-OWOJBTEDSA-N |

| CAS Number | Not available in public databases |

Physicochemical Properties

Experimental physicochemical data for this specific compound is not widely reported. The properties listed are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Description |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | Data not available; expected to be >80 °C |

| Boiling Point | Decomposes at high temperatures |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and acetone. Insoluble in water. |

| Storage | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. Recommended storage at -20°C for long-term stability[1]. |

Synthesis and Purification

The most direct and efficient method for the synthesis of β-chloro-β-aryl-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to achieve formylation and chlorination of an activated methyl group on an aromatic ketone[2][3][4].

The logical precursor for the title compound is 4-Bromoacetophenone . The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which reacts with the enol or enolate form of the ketone. Subsequent addition, elimination, and hydrolysis steps yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

This is a representative protocol adapted from established Vilsmeier-Haack procedures. Researchers should perform their own optimization.[2][5]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Causality: DMF serves as both the solvent and the precursor to the Vilsmeier reagent. Cooling is critical to control the highly exothermic reaction with POCl₃.

-

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Causality: Slow, dropwise addition prevents a dangerous temperature spike. The stirring period allows the equilibrium to favor the formation of the electrophilic chloroiminium salt.

-

-

Substrate Addition: Dissolve 4-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction between the ketone and the relatively weak electrophile (the Vilsmeier reagent).

-

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

-

Causality: This step quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the final aldehyde product. This process is highly exothermic and must be done with caution.

-

-

Workup: Stir the aqueous mixture for 1-2 hours until hydrolysis is complete. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The bicarbonate wash neutralizes any residual acids (HCl, phosphoric acid derivatives).

-

-

Final Purification: Purify the resulting crude solid/oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde.

Structural Elucidation and Spectroscopic Analysis

The structural identity and purity of (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde can be confirmed using a combination of spectroscopic techniques. While a full experimental dataset for the (E)-isomer is not publicly available, a comprehensive study on the corresponding (Z)-isomer provides a strong basis for predicting the spectral characteristics[6].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, vinyl, and aromatic protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.2 | Doublet | ~7.0 Hz |

| Vinyl (-CH=) | 6.8 - 7.2 | Doublet | ~7.0 Hz |

| Aromatic (ortho to C=C) | 7.5 - 7.7 | Doublet | ~8.5 Hz |

| Aromatic (meta to C=C) | 7.6 - 7.8 | Doublet | ~8.5 Hz |

-

Rationale: The aldehyde proton appears far downfield due to the deshielding effect of the carbonyl group. It is coupled to the adjacent vinyl proton, resulting in a doublet. The vinyl proton is similarly coupled to the aldehyde proton. The aromatic protons on the bromophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 195 |

| Vinylic (C-Cl) | 145 - 155 |

| Aromatic (C-Br) | 125 - 130 |

| Vinylic (C-CHO) | 120 - 128 |

| Aromatic (CH) | 128 - 135 |

| Aromatic (C-ipso) | 135 - 140 |

-

Rationale: The carbonyl carbon is the most downfield signal[7]. The vinylic carbon bonded to the electronegative chlorine atom is significantly deshielded. The remaining vinylic and aromatic carbons appear in their typical regions[8][9].

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the carbonyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (aldehyde) | 1680 - 1705 | Strong, sharp |

| C=C Stretch (alkene) | 1600 - 1640 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aldehyde) | 2720 - 2820 | Medium (often two bands) |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for identifying this molecule due to the unique isotopic signatures of bromine and chlorine.

-

Isotopic Abundances:

This combination leads to a characteristic cluster of peaks for the molecular ion (M⁺).

| Ion | m/z (Calculated) | Isotopic Composition | Relative Intensity (Approx.) |

| M⁺ | 244 | C₉H₆⁷⁹Br³⁵ClO | 100% (3 * 1 = 3) |

| M+2 | 246 | C₉H₆⁸¹Br³⁵ClO / C₉H₆⁷⁹Br³⁷ClO | ~133% (1 * 1 + 3 * 1 = 4) |

| M+4 | 248 | C₉H₆⁸¹Br³⁷ClO / C₉H₆⁷⁹Br³⁹Cl | ~41% (1 * 1 + 3 * 0 = 1.23) |

| M+6 | 250 | C₉H₆⁸¹Br³⁹Cl | ~8% (1 * 0) |

The M+2 peak is expected to be the most abundant in the cluster. This unique M:M+2:M+4 pattern is a definitive fingerprint for a compound containing one bromine and one chlorine atom[10][12][13].

Reactivity and Synthetic Applications

The molecule possesses three primary reactive centers, allowing for diverse and orthogonal chemical transformations.

Caption: Key reactive sites on the title compound.

-

The Aldehyde Group: This site is susceptible to a wide range of classical carbonyl chemistry, including nucleophilic addition by Grignard or organolithium reagents, reduction to a primary alcohol (using NaBH₄), oxidation to a carboxylic acid, and olefination reactions (e.g., Wittig reaction).

-

The α,β-Unsaturated System: The conjugated system allows for 1,4-conjugate addition (Michael addition) of soft nucleophiles like cuprates, thiols, and enamines. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position.

-

The Halogen Atoms: The two halogen atoms offer distinct reactivity profiles. The vinyl chloride can undergo nucleophilic aromatic substitution (SₙAr-type) reactions, though this often requires harsh conditions or activation. More significantly, the aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to introduce new aryl, vinyl, alkynyl, or amino groups at the 4-position of the phenyl ring, enabling rapid diversification of the molecular scaffold.

Safety and Handling

-

Hazard Class: Halogenated aldehydes should be handled as irritants and potential lachrymators.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Toxicity: Acute toxicity data is not available. Assume the compound is harmful if swallowed or inhaled.

References

-

Latha, V., et al. (2024). Structural, spectroscopic, DFT studies, Hirshfeld surface analysis and antibacterial activity of Z-3-(4-bromophenyl)-3-chloroacrylaldehyde. Journal of Molecular Structure, 1309, 138147. [Link]

-

Deneva, V., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 127. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Jasinski, J. P., et al. (2010). (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o158. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Rajput, P. R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromopropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. Retrieved from [Link]

Sources

- 1. 49678-04-8|(E)-3-(4-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Covalent Inhibitors in Drug Discovery

Abstract

Historically viewed with caution due to potential toxicity, targeted covalent inhibitors (TCIs) have undergone a profound renaissance, emerging as a powerful and validated modality in modern drug discovery.[1] Fueled by landmark clinical successes and significant technological advancements, the rational design of covalent drugs now allows for the creation of highly potent, selective, and durable therapeutics.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core principles of covalent inhibition. We will explore the mechanistic underpinnings, sophisticated design strategies, critical experimental workflows for characterization, and the evolving landscape of this exciting field. Our focus is to blend foundational theory with field-proven, practical insights to empower scientists in harnessing the full potential of covalent inhibitors.

The Resurgence of an Old Modality: Why Covalent Inhibition Now?

While covalent drugs like Aspirin and Penicillin have been clinical mainstays for over a century, their mechanisms were discovered largely through serendipity.[3] For decades, the pharmaceutical industry was reluctant to systematically pursue molecules designed to form permanent bonds with their targets, fearing off-target reactions and idiosyncratic toxicities.[3][4] However, this paradigm has shifted dramatically.

The modern resurgence is driven by several key advantages that covalent inhibitors offer over their non-covalent counterparts:

-

Enhanced Potency and Duration of Action: By forming a stable, covalent bond, the inhibitor effectively removes the target protein from the active pool.[1] This irreversible or long-lived inactivation leads to profound potency and a prolonged pharmacodynamic effect that can be disconnected from the drug's pharmacokinetic profile.[5]

-

Overcoming Drug Resistance: In fields like oncology, acquired resistance through target mutation is a major challenge. Covalent inhibitors can be designed to target residues outside of the primary binding pocket, including those in resistance-conferring mutants, thereby maintaining efficacy.

-

Targeting "Undruggable" Proteins: Many challenging targets, such as those with shallow binding pockets or weak ligand affinities, are difficult to modulate with traditional non-covalent binders. Covalency can provide the necessary affinity and residence time to achieve therapeutic effect, exemplified by the successful development of inhibitors for KRAS(G12C).[2][6]

This renewed interest is underpinned by advanced technologies, particularly in proteomics and mass spectrometry, which enable the precise characterization of a covalent drug's selectivity and reactivity on a proteome-wide scale.[7]

Mechanism of Action: A Tale of Two Steps

The action of a targeted covalent inhibitor is not a simple collision but a refined, two-step process. This mechanism is fundamental to understanding both the potency and selectivity of these molecules.[5]

Step 1: Reversible Binding (Formation of the E•I Complex) Initially, the inhibitor (I) associates with the enzyme or protein target (E) through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) to form a reversible complex (E•I). The affinity of this initial binding is defined by the inhibition constant, Kᵢ .[8] A lower Kᵢ indicates stronger initial binding. This step is critical for selectivity; the inhibitor's scaffold, or "guidance system," directs it to the intended target protein.[1]

Step 2: Irreversible Covalent Bond Formation (Inactivation) Once the inhibitor is correctly oriented within the target's binding site, its electrophilic "warhead" is positioned in close proximity to a nucleophilic amino acid residue (e.g., cysteine, serine, lysine).[5] This proximity facilitates a chemical reaction, forming a stable covalent bond and the inactivated complex (E-I). The maximal rate of this inactivation step is defined by the constant k_inact .[9]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant k_inact/Kᵢ .[9][10] This value represents the efficiency of covalent modification at low inhibitor concentrations and is the most critical parameter for structure-activity relationship (SAR) studies, as it captures improvements in both binding affinity (Kᵢ) and chemical reactivity (k_inact).[8]

Caption: The two-step mechanism of targeted covalent inhibition.

Rational Design of Covalent Inhibitors

The design of a successful TCI hinges on the careful orchestration of three components: a high-affinity scaffold, a precisely tuned electrophilic warhead, and an appropriate linker.

The Warhead: Tuning Reactivity

The electrophilic warhead is the reactive moiety that forms the covalent bond. The choice of warhead is critical and involves a delicate balance: it must be reactive enough to bond with its target but not so reactive that it indiscriminately modifies other proteins or biomolecules, which can lead to toxicity.[11] While cysteine is the most commonly targeted residue due to the high nucleophilicity of its thiol group, warheads have been developed for other residues as well.[6]

| Warhead Chemistry | Target Residue(s) | Reactivity Profile | Example FDA-Approved Drug |

| Acrylamide | Cysteine | Mildly electrophilic, Michael acceptor | Ibrutinib, Osimertinib[12] |

| Cyano-acrylamide | Cysteine | More reactive than acrylamide due to electron withdrawal | Dacomitinib[11] |

| Vinyl Sulfone/Sulfonamide | Cysteine, Lysine | Potent Michael acceptors | Posaconazole (antifungal) |

| Nitrile | Cysteine (reversible) | Forms a reversible thioimidate adduct | Nirmatrelvir[1] |

| Boronic Acid | Serine (reversible) | Forms a reversible boronate ester | Bortezomib[6] |

| Sulfonyl Fluoride | Serine, Tyrosine, Lysine | Highly reactive, often used in chemical biology | - |

Causality Behind Warhead Choice: The selection of a warhead is dictated by the target. For kinases, where a cysteine may be located near the ATP binding pocket, an acrylamide is a common choice. For proteases with a catalytic serine, a boronic acid or sulfonyl fluoride might be employed. The goal is to match the warhead's intrinsic reactivity with the microenvironment of the target site to achieve "proximity-mediated" reactivity, enhancing selectivity.

Discovery and Screening Strategies

Two primary strategies are employed to discover novel covalent inhibitors:

-

Ligand-First (Targeted) Approach: This is the most common strategy. It begins with a known, high-affinity non-covalent binder (a "guidance system").[1] Structural information (e.g., X-ray crystallography) is then used to identify a nearby nucleophilic residue. A suitable warhead is appended to the binder at a position that allows for efficient reaction with the identified nucleophile. The majority of approved covalent kinase inhibitors, like ibrutinib, were developed this way.[1]

-

Electrophile-First (Screening) Approach: In this method, libraries of small, reactive fragments (electrophiles) are screened against the target protein or even entire proteomes.[1][2] Hits are identified as molecules that form a covalent bond. This approach is powerful for discovering novel binding sites and scaffolds, especially for challenging targets without a known reversible ligand.[7] Modern chemoproteomic platforms are essential for this strategy.[13]

Caption: Primary strategies for the discovery of covalent inhibitors.

Essential Experimental Characterization

Once a covalent hit is identified, a rigorous and multi-faceted experimental cascade is required to validate its mechanism and characterize its properties. This process is a self-validating system, where each experiment provides evidence that informs the next.

Protocol: Confirmation of Covalent Adduct Formation via Mass Spectrometry

Principle: The most direct and unambiguous method to confirm covalent bond formation is to measure the mass of the protein-inhibitor adduct. Intact protein mass spectrometry (MS) provides a precise mass measurement of the whole protein, allowing for the detection of a mass shift equal to the molecular weight of the inhibitor.

Step-by-Step Methodology:

-

Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of the covalent inhibitor (e.g., 25 µM) in a suitable buffer (e.g., PBS or HEPES) at room temperature. Include a vehicle control (e.g., DMSO). Incubation times can vary (e.g., 30 min to 4 hours) depending on the expected reaction rate.

-

Quenching (Optional): The reaction can be stopped by adding a quenching agent like excess dithiothreitol (DTT) or by rapid denaturation with acid (e.g., formic acid).

-

Sample Desalting: It is critical to remove non-volatile salts from the buffer. This is typically done using a C4 ZipTip or a similar reversed-phase chromatography medium. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

-

Mass Spectrometry Analysis: Infuse the desalted sample into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

-

Data Deconvolution: The resulting mass spectrum will show a series of multiply charged ions. Use deconvolution software (e.g., MagTran, MaxEnt) to convert this charge state envelope into a single, zero-charge mass spectrum.

-

Analysis: Compare the deconvoluted mass of the inhibitor-treated sample to the vehicle control. A mass increase corresponding to the exact molecular weight of the inhibitor confirms covalent modification. The relative peak heights can provide an estimate of the modification stoichiometry.

Trustworthiness Check: The inclusion of a DMSO vehicle control is non-negotiable. It establishes the baseline mass of the unmodified protein. A positive control with a known covalent modifier, if available, further validates the assay setup.

Protocol: Determination of Kinetic Parameters (k_inact/Kᵢ)

Principle: To quantify the efficiency of inactivation, the apparent rate of inhibition (k_obs) is measured across a range of inhibitor concentrations. Plotting k_obs versus inhibitor concentration allows for the determination of k_inact and Kᵢ.[14]

Step-by-Step Methodology:

-

Assay Setup: Use a continuous or discontinuous functional assay that measures the activity of the target protein (e.g., a kinase assay measuring ATP consumption or a protease assay measuring cleavage of a fluorescent substrate).

-

Inhibitor Pre-incubation: In a multi-well plate, pre-incubate the enzyme with multiple concentrations of the covalent inhibitor. It is crucial to use a range of concentrations that span the expected Kᵢ.

-

Reaction Initiation: At various time points during the pre-incubation, initiate the enzymatic reaction by adding the substrate.

-

Measure Progress Curves: Continuously monitor the reaction progress (e.g., fluorescence or luminescence) for each inhibitor concentration and time point. The data will show that for a given inhibitor concentration, the enzyme activity decreases over the pre-incubation time.

-

Calculate k_obs: For each inhibitor concentration, plot the enzyme activity (or reaction rate) against the pre-incubation time. Fit this data to a single exponential decay equation to determine the observed rate of inactivation, k_obs .

-

Determine k_inact and Kᵢ: Plot the calculated k_obs values against the corresponding inhibitor concentrations [I]. Fit this data to the Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (Kᵢ + [I]) This hyperbolic fit will yield the values for k_inact (the maximum rate at saturating inhibitor concentration) and Kᵢ (the inhibitor concentration that gives half-maximal inactivation rate). The ratio k_inact/Kᵢ can then be calculated.[10]

Causality Behind Experimental Choices: Measuring kinetics is more informative than a simple IC₅₀ endpoint. An IC₅₀ value for a covalent inhibitor is time-dependent and can be misleading.[8] The k_inact/Kᵢ value, however, is a constant that reflects the intrinsic efficiency of the molecule, making it the gold standard for comparing compounds and guiding medicinal chemistry optimization.

Protocol: Proteome-Wide Selectivity Profiling

Principle: To ensure a covalent inhibitor is not promiscuous, its interaction with thousands of other proteins must be assessed. Activity-Based Protein Profiling (ABPP) and other chemoproteomic methods are powerful tools for this purpose.[13] These techniques use probes to map the reactive sites (e.g., cysteines) across the proteome and measure how an inhibitor competes for binding at these sites.[7]

Step-by-Step Methodology (Competitive ABPP):

-

Cell Lysate Preparation: Prepare proteomes from relevant cell lines or tissues by lysis in a native buffer.

-

Inhibitor Treatment: Treat aliquots of the proteome with the covalent inhibitor at various concentrations. Include a vehicle control.

-

Probe Labeling: Add a broad-spectrum covalent probe (e.g., an iodoacetamide-alkyne probe for cysteines) to all samples. This probe will label all accessible cysteines that were not already blocked by the inhibitor.

-

Click Chemistry: Use copper-catalyzed click chemistry to attach a reporter tag (e.g., biotin) to the alkyne handle on the probe.

-

Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Wash extensively to remove non-labeled proteins. Digest the enriched proteins on-bead with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the abundance of each cysteine-containing peptide in the inhibitor-treated samples relative to the vehicle control. A significant reduction in a peptide's signal indicates that the inhibitor bound to that specific cysteine, preventing probe labeling. This allows for the identification of both on-target and off-target engagement sites across the proteome.[15]

Sources

- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 2. escholarship.org [escholarship.org]

- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 4. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]

- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enzymlogic.com [enzymlogic.com]

- 9. shop.carnabio.com [shop.carnabio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent Drugs | Evotec [evotec.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. criver.com [criver.com]

- 15. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Introduction: The Modern Imperative in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of modern medicine, agriculture, and materials science. It is estimated that over half of all known organic compounds are heterocycles, a testament to their versatility and prevalence in nature and industry.[1][2] A significant portion of FDA-approved drugs, from the antibiotic penicillin to the anticancer agent imatinib, feature heterocyclic scaffolds as their core structural motif.[3]

For decades, the synthesis of these vital compounds relied on classical methods, which, while foundational, often suffer from drawbacks such as harsh reaction conditions, slow reaction rates, and low product yields.[4] The contemporary demands of drug discovery and development—speed, efficiency, sustainability, and molecular diversity—necessitate a more advanced synthetic toolkit.

This guide provides an in-depth exploration of three transformative strategies that are reshaping the landscape of heterocyclic synthesis:

-

Transition Metal-Catalyzed C-H Activation: A paradigm of atom economy, directly converting ubiquitous C-H bonds into new C-C or C-X bonds, thus streamlining synthetic routes.[5]

-

Visible-Light Photoredox Catalysis: A green and powerful approach that harnesses light energy to facilitate novel, mild, and highly selective chemical transformations.[6][7]

-

Continuous Flow Chemistry: A technology that revolutionizes process control, offering enhanced safety, scalability, and the ability to perform reactions under conditions inaccessible in traditional batch chemistry.[8][9][10]

For researchers, scientists, and drug development professionals, mastering these techniques is crucial for accelerating the discovery of new chemical entities and developing robust, scalable synthetic processes.

Precision and Economy: Transition Metal-Catalyzed C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is one of the most significant advances in modern organic synthesis.[5] By circumventing the need for pre-functionalized starting materials (e.g., organohalides or organometallics), C-H activation offers a more direct, atom-economical, and environmentally benign pathway to complex molecules. Transition metals, particularly palladium, rhodium, and ruthenium, are exceptionally proficient at mediating these transformations.[11][12]

The Catalytic Cycle: A Mechanistic Overview

The power of transition metal catalysis lies in its ability to operate in a closed loop, where the active catalyst is regenerated after each productive cycle. A representative palladium-catalyzed C-H activation and annulation process typically proceeds through several key steps.[12]

The causality is as follows: The initial C-H activation step, often the most challenging, is facilitated by the metal center, which then orchestrates the formation of new bonds through subsequent insertion and elimination steps. The choice of ligand, oxidant, and solvent is critical for controlling reactivity and selectivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 5. wjarr.com [wjarr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 9. researchgate.net [researchgate.net]

- 10. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]

Application Note: Unveiling the Architecture of Covalent Modifiers: A Guide to Single-Crystal X-ray Diffraction of Substituted Acrylaldehydes

Abstract

Substituted acrylaldehydes are a cornerstone in modern drug discovery, serving as highly effective electrophilic "warheads" for covalent inhibitors.[1][2] Their therapeutic efficacy is critically dependent on the precise three-dimensional arrangement of atoms, which dictates their reactivity and binding specificity. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this atomic-level architecture.[3][4] However, the inherent reactivity, volatility, and often challenging crystallization behavior of these small molecules present significant hurdles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols and explaining the causality behind experimental choices to successfully navigate the SC-XRD analysis of substituted acrylaldehydes, from crystal growth to final structure refinement.

The Unique Crystallographic Challenge of Acrylaldehydes

Substituted acrylaldehydes are not typical small molecules. Their α,β-unsaturated carbonyl moiety makes them susceptible to a range of reactions and physical behaviors that complicate crystallographic analysis. Understanding these challenges is the first step toward designing a successful experimental strategy.

-

Chemical Reactivity: The electrophilic nature of the β-carbon makes acrylaldehydes prone to polymerization and Michael addition reactions, especially in the presence of nucleophiles, light, or heat. This can lead to sample degradation before or during crystallization experiments.

-

Volatility: Low molecular weight acrylaldehydes can be highly volatile, making traditional crystallization methods like slow evaporation difficult to control. Sample loss and the inability to reach supersaturation are common issues.

-

Poor Crystallization Propensity: The conformational flexibility of substituents and the often-weak intermolecular interactions (compared to molecules with strong hydrogen bond donors/acceptors) can lead to the formation of oils, microcrystalline powders, or no crystals at all.[5][6]

-

Sensitivity: Many of these compounds are sensitive to air and moisture, requiring handling under inert conditions to prevent degradation.[7][8]

Overcoming these obstacles requires a tailored approach that mitigates reactivity and carefully controls the crystallization environment.

Strategic Crystallization Protocols

The journey to a high-quality crystal begins with meticulous planning and execution of the crystallization experiment. Given the challenging nature of acrylaldehydes, a multi-pronged screening approach is often necessary.

Pre-Crystallization: Ensuring Sample Quality

The purity of the starting material is paramount. Impurities can inhibit nucleation and disrupt crystal lattice formation, leading to poor-quality crystals or crystallization failure.[9]

-

Purification: Employ rigorous purification techniques such as flash chromatography or preparative HPLC. Ensure complete removal of residual solvents, which can interfere with the crystallization process.

-

Characterization: Confirm purity (>95%) and identity using NMR, LC-MS, and other appropriate analytical techniques.

-

Stability: Assess the compound's stability under ambient conditions. If the compound shows signs of degradation or polymerization, all subsequent steps must be performed under an inert atmosphere (e.g., in a glovebox).

Crystallization Techniques for Reactive & Volatile Compounds

No single method guarantees success; therefore, screening several techniques in parallel is the most efficient strategy.

| Crystallization Method | Principle | Suitability for Acrylaldehydes |

| Vapor Diffusion | An anti-solvent vapor slowly diffuses into a sealed chamber containing a solution of the compound, gradually reducing its solubility. | Highly Recommended. Offers excellent control over the rate of supersaturation, minimizing oiling out. Works well for milligram quantities.[5][10] |

| Slow Cooling | A saturated or near-saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective. Best performed in sealed vials to prevent loss of volatile compounds. A programmable cryostat can provide precise cooling rates. |

| Solvent/Anti-Solvent Diffusion (Layering) | A layer of anti-solvent is carefully added on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix. | Good for screening. Can be faster than vapor diffusion but offers less control. Best for compounds that are significantly more soluble in one solvent. |

| Slow Evaporation | The solvent is allowed to evaporate slowly from a solution, increasing the compound's concentration to the point of crystallization. | Use with Caution. Generally unsuitable for volatile acrylaldehydes unless evaporation is extremely slow (e.g., via a narrow-gauge needle in a septum-sealed vial in a cold environment).[11] |

Protocol 2.2.1: Vapor Diffusion (Hanging Drop Method)

This is often the most successful method for small, challenging molecules.

Rationale: This technique provides a slow and controlled approach to supersaturation. By separating the compound solution from the bulk anti-solvent, it prevents rapid precipitation and promotes the growth of well-ordered single crystals.

Materials:

-

Purified substituted acrylaldehyde

-

Crystallization plates (24- or 96-well)

-

Siliconized glass cover slips

-

High-purity solvents and anti-solvents (see Table 2)

-

Vacuum grease

Procedure:

-

Prepare the Reservoir: In each well of the crystallization plate, pipette 500 µL of the anti-solvent.

-

Prepare the Compound Solution: Prepare a concentrated solution of the acrylaldehyde in a "good" solvent (e.g., dichloromethane, ethyl acetate) at a concentration near its saturation point.

-

Set the Drop: On a clean cover slip, place a 1-2 µL drop of the compound solution. If desired, this can be mixed with an equal volume of the reservoir solution to pre-equilibrate the drop.

-

Seal the Well: Carefully invert the cover slip and place it over the well, using a thin layer of vacuum grease to create an airtight seal.

-

Incubate: Place the plate in a vibration-free location, such as a dedicated incubator, at a constant temperature (e.g., 4 °C, 12 °C, or 20 °C).[12]

-

Monitor: Check for crystal growth periodically using a microscope without disturbing the plate. Crystals can appear within hours or may take several weeks.[5]

Screening and Optimization

A systematic screening of solvents, temperatures, and concentrations is critical.

Table 2: Recommended Solvent Systems for Crystallization Screening

| Good Solvents (for Compound) | Anti-Solvents (for Vapor Diffusion) |

|---|---|

| Dichloromethane | Pentane, Hexane, Heptane |

| Ethyl Acetate | Hexane, Cyclohexane |

| Acetone | Diethyl Ether, Pentane |

| Acetonitrile | Toluene, Diethyl Ether |

| Tetrahydrofuran | Hexane, Pentane |

| Toluene | Heptane, Pentane |

Causality: The choice of solvent system is crucial. A "good" solvent should fully dissolve the compound, while the "anti-solvent" should be miscible with the good solvent but cause the compound to be insoluble. The difference in volatility between the two dictates the rate of diffusion and, consequently, the speed of crystallization.[5] Slower growth rates generally produce higher-quality crystals.[5]

Workflow for Crystal Handling and Data Collection

The process from a promising crystal in a drop to a dataset requires careful handling, especially for reactive and sensitive compounds.

Caption: Overall workflow from purified compound to the final crystallographic information file (CIF).

Protocol 3.1: Crystal Mounting and Cryo-cooling